2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide
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Overview
Description
2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid, a methyl group, a nitro group, and an ethyl ester. The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide typically involves the nitration of 3-methylpyridine followed by esterification and oxidation. The nitration process introduces the nitro group at the 4-position of the pyridine ring. The esterification process involves the reaction of the carboxylic acid group with ethanol to form the ethyl ester. Finally, the oxidation process converts the nitrogen atom in the pyridine ring to an N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include nitric acid for nitration, ethanol for esterification, and hydrogen peroxide or peracids for oxidation.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Further oxidized products of the pyridine ring.
Reduction: 2-Pyridinecarboxylic acid, 3-methyl-4-amino-, ethyl ester, 1-oxide.
Substitution: Substituted derivatives at the nitro group position.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The N-oxide group can also participate in redox reactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the nitro and ethyl ester groups.
3-Pyridinecarboxylic acid, 4-nitro-, ethyl ester: Similar structure but lacks the N-oxide group.
4-Pyridinecarboxylic acid, 3-methyl-, ethyl ester: Similar structure but lacks the nitro group.
Uniqueness
2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide is unique due to the presence of both the nitro group and the N-oxide group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O5 |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(12)8-6(2)7(11(14)15)4-5-10(8)13/h4-5H,3H2,1-2H3 |
InChI Key |
ZZWXJXUTMDPHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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